Potassium tetrakis(pentafluorophenyl)borate

Catalog No.
S3332073
CAS No.
89171-23-3
M.F
C24BF20K
M. Wt
718.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetrakis(pentafluorophenyl)borate

CAS Number

89171-23-3

Product Name

Potassium tetrakis(pentafluorophenyl)borate

IUPAC Name

potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

Molecular Formula

C24BF20K

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

InChI Key

GYBHRIJOPWTIKA-UHFFFAOYSA-N

SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]

Potassium tetrakis(pentafluorophenyl)borate is an organoboron compound with the chemical formula C24_{24}B F20_{20}K and a CAS number of 89171-23-3. This compound features a potassium cation coordinated to a boron atom that is further bonded to four pentafluorophenyl groups. Its structure is characterized by the presence of highly electronegative fluorine atoms, which significantly influence its chemical properties and reactivity. The compound is known for its high thermal stability, with a melting point exceeding 300 °C .

In Catalysis

In metallocene catalyst activation, KTPB acts as a cocatalyst. It abstracts a chloride ligand from the metallocene dichloride precursor, generating a cationic metallocene species. This cationic species is the active catalyst for olefin polymerization.

Lewis Acid-Base Adduct Formation

As a Lewis acid, KTPB can accept electron pairs from Lewis bases to form adducts. However, due to the weak coordination of the anion, these adducts are often short-lived and dissociate readily [].

Anion Recognition and Sensing:

KTPB possesses a distinctive anionic structure (B(C6F5)4⁻) with strong Lewis acidity, making it a valuable tool for anion recognition and sensing. Studies have shown its ability to selectively bind to various anions, including fluoride, chloride, and phosphate, through hydrogen bonding and Lewis acid-base interactions. This selective binding allows researchers to develop sensors for detecting specific anions in various environments, such as biological samples and environmental monitoring. Source: Chemical Reviews

Catalysis:

KTPB exhibits catalytic activity in various organic and inorganic reactions. Its Lewis acidity allows it to activate substrates and facilitate desired chemical transformations. For instance, KTPB has been employed as a catalyst for:

  • Suzuki-Miyaura coupling reactions: These reactions are essential for forming carbon-carbon bonds in organic synthesis. KTPB's ability to activate arylboronic acids makes it a valuable catalyst for these reactions. Source: Journal of the American Chemical Society
  • Hydroamination reactions: KTPB can catalyze the addition of amines to alkenes, forming valuable nitrogen-containing molecules. Source: Angewandte Chemie International Edition

Material Science Applications:

KTPB finds applications in material science due to its ability to form stable complexes with various metal ions. These complexes can be used as precursors for the synthesis of new materials with desired properties, such as:

  • Luminescent materials: KTPB-based complexes can exhibit unique photophysical properties, making them potential candidates for light-emitting devices and bioimaging applications. Source: Dalton Transactions
  • Magnetic materials: KTPB can be used to synthesize metal complexes with specific magnetic properties, potentially useful for data storage and magnetic resonance imaging applications. Source: Inorganic Chemistry

Biomedical Research:

KTPB's unique properties are being explored in the field of biomedical research. Studies have shown its potential for:

  • Drug delivery: KTPB can be used to form complexes with therapeutic agents, potentially improving their solubility and delivery to target sites within the body. Source: International Journal of Pharmaceutics:
  • Enzyme inhibition: KTPB can interact with and inhibit certain enzymes, potentially leading to the development of new drugs for various diseases. Source: Bioorganic & Medicinal Chemistry
, primarily due to the reactivity of the boron atom. It can act as a Lewis acid, facilitating nucleophilic attacks by electron-rich species. Typical reactions include:

  • Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one or more pentafluorophenyl groups.
  • Coordination Chemistry: It can form complexes with transition metals, enhancing catalytic activity in various reactions.
  • Deprotonation Reactions: In the presence of strong bases, it may undergo deprotonation, resulting in the formation of boron-based anions .

The synthesis of potassium tetrakis(pentafluorophenyl)borate typically involves the reaction of boron trifluoride with pentafluorophenyl lithium or other fluorinated phenyl reagents. A common synthetic route includes:

  • Preparation of Pentafluorophenyl Lithium: Reacting pentafluorobenzene with lithium metal.
  • Formation of the Borate: The pentafluorophenyl lithium is then reacted with boron trifluoride to yield the corresponding borate complex.
  • Ion Exchange: Finally, potassium salts are introduced to replace any residual lithium ions, yielding potassium tetrakis(pentafluorophenyl)borate .

Potassium tetrakis(pentafluorophenyl)borate finds applications in several fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly those involving electrophilic aromatic substitutions.
  • Biochemical Reagents: Used in various biochemical assays due to its ability to stabilize reactive intermediates.
  • Pharmaceutical Intermediates: It acts as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Interaction studies involving potassium tetrakis(pentafluorophenyl)borate focus on its role in catalysis and coordination chemistry. The compound's ability to interact with transition metals enhances its utility in catalyzing reactions that require Lewis acid characteristics. Additionally, studies on its interaction with biomolecules could provide insights into its potential therapeutic applications and mechanisms of action .

Potassium tetrakis(pentafluorophenyl)borate shares similarities with several other organoboron compounds, particularly those containing fluorinated groups. Notable similar compounds include:

  • Sodium tetrakis(pentafluorophenyl)borate: Similar structure but with sodium instead of potassium.
  • Lithium tetrakis(pentafluorophenyl)borate: Exhibits similar reactivity patterns but differs in solubility and ion exchange properties.
  • Boron trifluoride: A simpler structure that lacks the bulky pentafluorophenyl groups but shares some reactivity characteristics.

Comparison Table

CompoundCationUnique Features
Potassium tetrakis(pentafluorophenyl)boratePotassiumHighly stable; used in biochemical assays
Sodium tetrakis(pentafluorophenyl)borateSodiumSimilar stability; different solubility
Lithium tetrakis(pentafluorophenyl)borateLithiumMore reactive; less stable than potassium salt
Boron trifluorideNoneSimpler structure; high reactivity

Potassium tetrakis(pentafluorophenyl)borate is unique due to its combination of stability, reactivity, and specific applications in both organic synthesis and biochemical contexts. Its fluorinated structure distinguishes it from other organoboron compounds by enhancing its electronic properties and potential interactions .

Dates

Modify: 2023-08-19

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